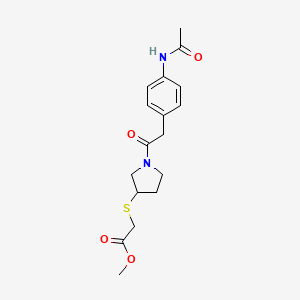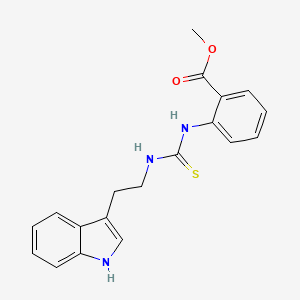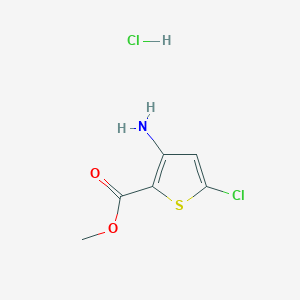![molecular formula C15H16FNO5S2 B2973390 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene CAS No. 2411221-47-9](/img/structure/B2973390.png)
4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene, also known as FSMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. FSMB is a sulfonamide derivative that has been shown to have significant effects on various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This, in turn, leads to a decrease in the pH of the blood, which can have significant effects on various biochemical and physiological processes.
Biochemical and Physiological Effects:
4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene has been shown to have significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells and to have potential applications in the treatment of various diseases, including diabetes and Alzheimer's disease. 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene has also been shown to have potential applications in the treatment of glaucoma, a condition that is characterized by increased pressure in the eye.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene has several advantages for lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various biochemical and physiological processes. However, 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene also has several limitations. It is a highly reactive compound that can be difficult to work with, and its synthesis requires a high degree of precision and expertise.
Orientations Futures
There are several future directions for the study of 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another potential area of research is the identification of new applications for 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene, particularly in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene involves the reaction of 4-(bromomethyl)-1,2-dimethylbenzene with potassium fluoride and potassium sulfonate ester. The resulting product is then treated with sulfamic acid to yield 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene. The synthesis of 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene is a complex process that requires a high degree of precision and expertise.
Applications De Recherche Scientifique
4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various biochemical and physiological processes, including the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO5S2/c1-11-4-9-15(10-12(11)2)23(18,19)17(3)13-5-7-14(8-6-13)22-24(16,20)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAFABCPFDHXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl-3,4-dimethylbenzenesulfonamido)phenyl sulfurofluoridate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)
![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)
![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)